molecular formula C18H12ClF5N4O5 B11091340 (2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11091340
M. Wt: 494.8 g/mol
InChI Key: UBBWEEYHBKBEDS-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound characterized by its unique structure, which includes chloro, difluoro, dinitro, and trifluoromethyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include halogenation, nitration, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, resulting in the removal of nitro groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Properties

Molecular Formula

C18H12ClF5N4O5

Molecular Weight

494.8 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H12ClF5N4O5/c19-11-8-13(21)12(20)7-10(11)17(29)26-3-1-25(2-4-26)16-14(27(30)31)5-9(18(22,23)24)6-15(16)28(32)33/h5-8H,1-4H2

InChI Key

UBBWEEYHBKBEDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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